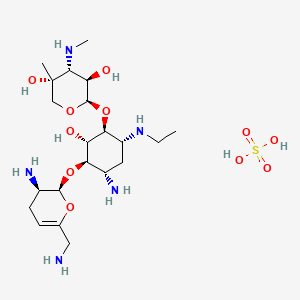

ネチルマイシン硫酸塩

概要

説明

Netilmicin sulfate is a broad-spectrum antibiotic that is active against most Gram-negative and some Gram-positive bacteria . It is a semisynthetic 1-N-ethyl derivative of sisomycin, an aminoglycoside antibiotic with action similar to gentamicin, but has less ear and kidney toxicity .

Synthesis Analysis

Netilmicin is a semi-synthetic aminoglycoside antibiotic synthesized by alkylation of sisomicin (1-N-ethyl derivative) . The synthesis process involves the use of solid-phase C18 cartridges for extraction, derivatisation with 9-fluorenylmethyl chloroformate, and elution with a short reversed-phase Cl8 column .

Molecular Structure Analysis

Netilmicin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit .

Chemical Reactions Analysis

Netilmicin sulfate can be separated from an internal standard using a high-performance liquid chromatography (HPLC)-based system . The HPLC apparatus and conditions include an analytical column, Hydrosphere C18; sample injection volume, 50 μL; column temperature, 40 °C; detector, Shimadzu RF-5300 fluorescence spectrophotometer (excitation wavelength, 260 nm; emission wavelength, 315 nm); mobile phase, acetonitrile/tetrahydrofuran/distilled water (50,14,20, v /v/v); flow-rate, 1.6 mL/min .

Physical and Chemical Properties Analysis

The molecular weight of Netilmicin sulfate is 720.80 . It is a semisynthetic, water-soluble antibiotic of the aminoglycoside group .

作用機序

Target of Action

Netilmicin sulfate, a semisynthetic aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

Netilmicin inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit . This binding interferes with mRNA binding and the acceptor tRNA site .

Biochemical Pathways

The primary biochemical pathway affected by netilmicin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, netilmicin disrupts normal protein synthesis, leading to the production of abnormal proteins that are non-functional or toxic to the bacteria .

Pharmacokinetics

Netilmicin is not absorbed from the gut and is therefore only given by injection or infusion . The pharmacokinetic profile of netilmicin permits twice daily administration in most patients with systemic infections . Its antimicrobial spectrum and clinical efficacy is similar to that of gentamicin, tobramycin, and amikacin .

Result of Action

The result of netilmicin’s action is the inhibition of bacterial growth and the eventual death of the bacterial cell . This is achieved through the disruption of protein synthesis, which leads to the production of non-functional or toxic proteins within the bacterial cell .

Action Environment

The action of netilmicin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of netilmicin . Additionally, the pH and ion concentration of the environment can affect the stability and activity of netilmicin .

科学的研究の応用

下気道感染症の治療

ネチルマイシン硫酸塩は、下気道感染症(LRTI)治療の第一選択薬の1つです . しかし、静脈内注射による腎毒性と耳毒性は、その臨床応用を制限しています . これを克服するために、ドライパウダー吸入(DPI)が解決策として導入されました . ネチルマイシン乾粉にL-ロイシンを添加すると、吸湿率が低下し、エアロゾル化性能が向上します .

耐湿性共噴霧乾燥ネチルマイシン

ネチルマイシン硫酸塩は、L-ロイシンと共噴霧乾燥させて、呼吸器感染症の治療のための耐湿性ドライパウダー吸入剤を製造できます . この製剤は、ネチルマイシンの吸湿性を低下させ、エアロゾル化性能を向上させます .

血漿コリスチン濃度の臨床的測定

ネチルマイシン硫酸塩は、血漿コリスチン濃度の臨床的測定のための、高速液体クロマトグラフィー(HPLC)における内部標準として使用できます . この方法は迅速、シンプルで、臨床的に適用可能です .

品質試験およびアッセイ

ネチルマイシン硫酸塩は、USP基準物質として使用され、USP薬局方で規定された特定の品質試験およびアッセイで使用することを目的としています .

研究、分析、および科学教育

ネチルマイシン硫酸塩は、研究、分析、および科学教育に使用されます . これは、専門家のみが使用するものです .

実験室用化学薬品

Safety and Hazards

生化学分析

Biochemical Properties

Netilmicin sulfate inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit . This interaction interferes with mRNA binding and the acceptor tRNA site .

Cellular Effects

It is known to be effective against many Gram-negative bacteria, including some that are resistant to gentamicin

Molecular Mechanism

Netilmicin sulfate exerts its effects at the molecular level primarily by binding to the bacterial 30S ribosomal subunit . This binding interferes with mRNA binding and the acceptor tRNA site, inhibiting protein synthesis .

Metabolic Pathways

As an aminoglycoside, it is known to be primarily excreted unchanged in the urine .

特性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWIZQEWFGATK-UNZHCMSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H92N10O34S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56391-56-1 (Parent) | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56391-57-2 | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETILMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

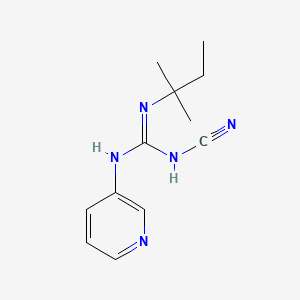

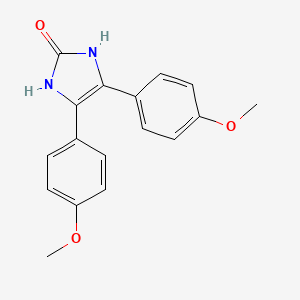

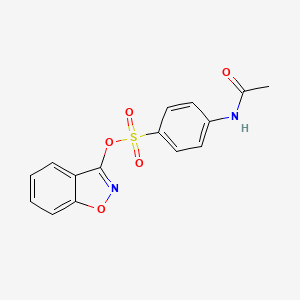

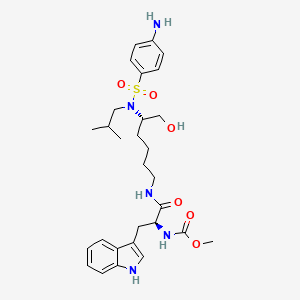

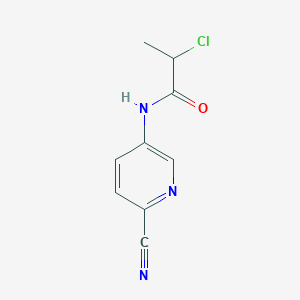

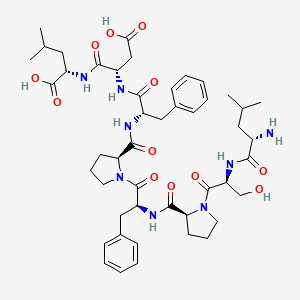

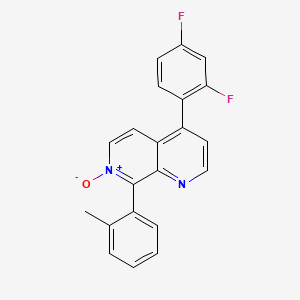

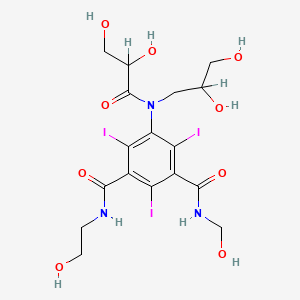

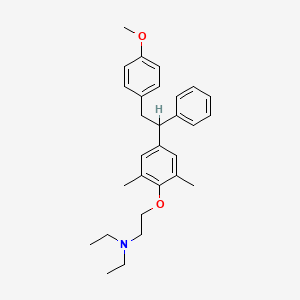

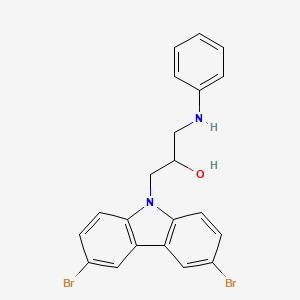

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)